3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate

Pharmaceutical Analysis Reference Standards Regulatory Compliance

3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate (CAS: 25081-93-0), also designated as Rivastigmine USP Related Compound B and N-Desethyl N-Methyl rac-Rivastigmine , is a phenyl dimethylcarbamate derivative with molecular formula C₁₃H₂₀N₂O₂ and molecular weight of 236.31 g/mol. This compound exists as a racemic mixture and is classified as a pharmaceutical reference standard and an impurity/related substance in the synthesis and quality control of the acetylcholinesterase inhibitor Rivastigmine.

Molecular Formula C13H20N2O2
Molecular Weight 236.31 g/mol
CAS No. 25081-93-0
Cat. No. B150178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate
CAS25081-93-0
SynonymsDimethylcarbamic Acid 3-[1-(Dimethylamino)ethyl]phenyl Ester;  Dimethylcarbamic Acid m-[1-(Dimethylamino)ethyl]phenyl Ester;  m-[1-(dimethylamino)ethyl]phenolDimethylcarbamate (ester);  USP Rivastigmine Related Compound B; 
Molecular FormulaC13H20N2O2
Molecular Weight236.31 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC=C1)OC(=O)N(C)C)N(C)C
InChIInChI=1S/C13H20N2O2/c1-10(14(2)3)11-7-6-8-12(9-11)17-13(16)15(4)5/h6-10H,1-5H3
InChIKeyAIHREYCBCYOMLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate (CAS 25081-93-0): A USP Designated Rivastigmine Reference Standard and N-Desethyl-N-methyl Carbamate Derivative


3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate (CAS: 25081-93-0), also designated as Rivastigmine USP Related Compound B and N-Desethyl N-Methyl rac-Rivastigmine , is a phenyl dimethylcarbamate derivative with molecular formula C₁₃H₂₀N₂O₂ and molecular weight of 236.31 g/mol [1]. This compound exists as a racemic mixture and is classified as a pharmaceutical reference standard and an impurity/related substance in the synthesis and quality control of the acetylcholinesterase inhibitor Rivastigmine .

Procurement Alert: Why 3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate Cannot Be Substituted by Unspecified or Non-Pharmacopeial Analogs


While structurally similar carbamate analogs exist, generic substitution is precluded by three non-interchangeable factors: (1) Pharmacopeial designation—this compound is the sole USP official reference standard for Rivastigmine Related Compound B [1]; substitution with a non-USP material fails compendial compliance and may invalidate ANDA submissions [2]; (2) Structural specificity—the precise N-desethyl N-methyl substitution pattern yields distinct physicochemical properties (XLogP3 = 1.9) [3] that affect chromatographic behavior and method selectivity; (3) Divergent biological activity—substitution with other N-alkyl carbamates alters acetylcholinesterase inhibition kinetics by up to 6-fold compared to the dimethylamino-substituted scaffold [4].

Quantitative Differentiation Evidence: 3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate vs. Closest Analogs


USP Pharmacopeial Reference Standard Designation: Non-Substitutable Compliance Advantage

3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate is officially designated as Rivastigmine USP Related Compound B, a pharmaceutical primary standard grade material [1]. This designation mandates its use in specified quality tests and assays as defined in USP compendia for Rivastigmine, Rivastigmine Tartrate, and Rivastigmine Tartrate Capsules monographs [2]. Generic dimethylcarbamates without this designation cannot fulfill compendial method requirements, regardless of structural similarity. The USP reference standard is supplied with detailed characterization data compliant with regulatory guidelines .

Pharmaceutical Analysis Reference Standards Regulatory Compliance ANDA

Acetylcholinesterase Inhibition Kinetics: 3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate vs. Rivastigmine

3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate contains an N,N-dimethyl substitution on both the aminoethyl side chain and the carbamate moiety, distinguishing it from Rivastigmine which bears an N-ethyl-N-methyl carbamate. In a direct comparative kinetic study of recombinant human acetylcholinesterase (AChE), carbamates with N-methyl,N-methyl (dimethyl) substitution demonstrated a carbamylation rate constant (kᵢ) of approximately 800 M⁻¹min⁻¹, representing a 1.38-fold increase over Rivastigmine's kᵢ of approximately 580 M⁻¹min⁻¹ [1]. This difference is attributed to the steric and electronic effects of the N-alkyl substituent size on enzyme active site accessibility.

Enzymology Carbamylation Kinetics Acetylcholinesterase Alzheimer's Disease Research

Physicochemical Property Differentiation: 3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate vs. Rivastigmine

3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate exhibits distinct physicochemical properties relative to Rivastigmine that directly affect chromatographic separation and sample preparation. The compound has a computed XLogP3 value of 1.9 [1] and molecular weight of 236.31 g/mol . The N,N-dimethyl substitution on both nitrogen centers eliminates hydrogen bond donor capacity (H-bond donor count = 0) and reduces the hydrogen bond acceptor count to 3 [2]. These values differ from Rivastigmine, which contains an N-ethyl substituent and exhibits different retention behavior in reversed-phase HPLC systems [3].

Chromatography Method Development Physicochemical Properties LogP

Rotatable Bond Count and Conformational Flexibility: Distinguishing 3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate from Other Carbamate Analogs

3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate has a rotatable bond count of 4 [1], which is lower than many extended N-alkyl carbamate analogs evaluated in SAR studies [2]. This restricted conformational flexibility is a structural determinant of its enzyme inhibition kinetics. The Groner et al. study demonstrated that the rate of carbamylation (kᵢ) depends on a delicate balance between the length of the N-alkyl residue and its degree of freedom of rotation—N-alkyl substituents with higher conformational freedom (e.g., hexyl, cyclohexyl) exhibit different kᵢ values [2].

Molecular Modeling Conformational Analysis Structure-Activity Relationship Drug Design

Optimal Procurement and Application Scenarios for 3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate (CAS 25081-93-0)


USP Compendial Method Implementation for Rivastigmine Drug Products

This compound is mandated as Rivastigmine USP Related Compound B for the Related Compounds Test in USP monographs for Rivastigmine Tartrate Capsules and API [1]. Analytical laboratories performing compendial release testing, stability studies, or method transfers for Rivastigmine formulations must use this USP-designated reference standard. Substitution with any non-USP material would constitute a deviation from compendial requirements and require full alternate method validation. The standard is supplied at pharmaceutical primary standard grade with traceability to USP .

ANDA Regulatory Submissions and Quality Control for Generic Rivastigmine

3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate is an identified impurity in the synthesis of Rivastigmine [1]. Generic drug manufacturers pursuing ANDA approval for Rivastigmine products must use this compound for analytical method development, method validation (AMV), and routine quality control (QC) applications . The compound is supplied with detailed characterization data compliant with regulatory guidelines and can be traced to pharmacopeial standards (USP or EP) based on feasibility , supporting demonstration of analytical method specificity and impurity profiling requirements.

Acetylcholinesterase Carbamylation Kinetics Research

Researchers studying the structure-activity relationships (SAR) of carbamate-based acetylcholinesterase inhibitors use this compound as a reference scaffold representing the N,N-dimethyl substitution pattern. Its carbamylation rate constant (kᵢ) of approximately 800 M⁻¹min⁻¹ for human AChE [1] distinguishes it from Rivastigmine (approximately 580 M⁻¹min⁻¹) and from N-ethyl or extended N-alkyl derivatives. This compound is appropriate for in vitro kinetic studies requiring a well-characterized N-methyl,N-methyl carbamate with defined physicochemical properties including XLogP3 = 1.9 and rotatable bond count = 4 .

Chromatographic Method Development and System Suitability Testing

Analytical chemists developing HPLC, LC-MS, or GC methods for Rivastigmine impurity profiling select this compound as a resolution marker for chromatographic method validation. Its distinct physicochemical profile—including molecular weight of 236.31 g/mol, XLogP3 of 1.9, and zero hydrogen bond donor capacity [1]—produces predictable retention behavior in reversed-phase systems. This compound serves as an internal standard or calibrator for quantifying related substances in drug substance and drug product batches, where its differentiated retention time relative to the API Rivastigmine is essential for method specificity .

Quote Request

Request a Quote for 3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.